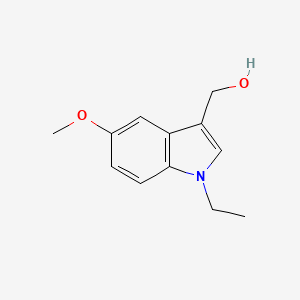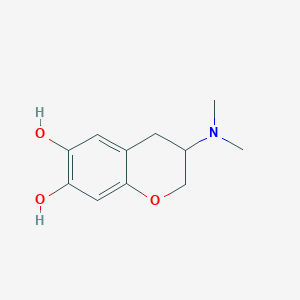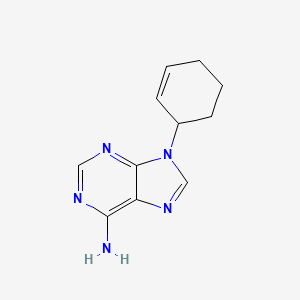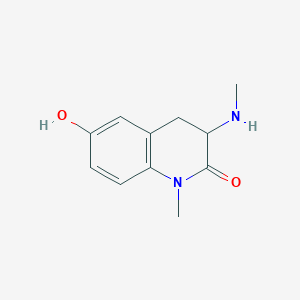![molecular formula C15H21N B11893399 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is a spiro compound that features a unique structure where a naphthalene ring is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the use of a Stollé-type reaction where naphthalene derivatives are reacted with oxalyl chloride to form intermediate compounds, which are then cyclized with piperidine . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include functionalized naphthalene derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spiro compounds and heterocycles.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one: This compound features a thiazolidin ring instead of a piperidine ring and exhibits different chemical reactivity and biological activity.
3,4-Dihydro-1H-spiro[naphthalene-2,2’-quinoline]: This compound has a quinoline ring and is studied for its potential in medicinal chemistry.
Uniqueness
1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-methylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine] |
InChI |
InChI=1S/C15H21N/c1-12-14-7-3-2-6-13(14)8-10-15(12)9-4-5-11-16-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3 |
InChI Key |
RCTNHEFMYCMRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCC13CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)




